molecular formula C18H22N2O4S2 B6764623 N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide

N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide

Cat. No.: B6764623
M. Wt: 394.5 g/mol
InChI Key: HJZYMJZORXYITO-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a cyclopentyl group, and an azetidine ring

Properties

IUPAC Name

N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-25(22,19-15-8-2-3-9-15)16-12-20(13-16)26(23,24)18-11-5-7-14-6-1-4-10-17(14)18/h1,4-7,10-11,15-16,19H,2-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZYMJZORXYITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first functionalized with a sulfonyl group, followed by the introduction of the azetidine ring through a cyclization reaction. The cyclopentyl group is then attached via a substitution reaction. Common reagents used in these steps include sulfonyl chlorides, azetidine derivatives, and cyclopentyl halides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. Industrial production may also involve the use of continuous flow reactors to enhance reaction rates and product consistency .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and naphthalene-based molecules, such as:

Uniqueness

N-cyclopentyl-1-naphthalen-1-ylsulfonylazetidine-3-sulfonamide is unique due to its combination of a naphthalene ring, a cyclopentyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

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